5-amino-N-[3-[(5-amino-2-methylphenyl)sulfonylamino]-4,5-dimethylphenyl]-2-methylbenzenesulfonamide
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Overview
Description
5-amino-N-[3-[(5-amino-2-methylphenyl)sulfonylamino]-4,5-dimethylphenyl]-2-methylbenzenesulfonamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and industrial processes. This compound features multiple functional groups, including amino and sulfonamide groups, which contribute to its reactivity and potential utility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-N-[3-[(5-amino-2-methylphenyl)sulfonylamino]-4,5-dimethylphenyl]-2-methylbenzenesulfonamide typically involves multi-step organic reactions. One common approach is the condensation of 5-amino-2-methylbenzenesulfonamide with 3,4,5-trimethylbenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in a solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
5-amino-N-[3-[(5-amino-2-methylphenyl)sulfonylamino]-4,5-dimethylphenyl]-2-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The nitro groups can be reduced back to amino groups using reducing agents such as sodium borohydride or catalytic hydrogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Regeneration of amino groups.
Substitution: Formation of new sulfonamide derivatives.
Scientific Research Applications
5-amino-N-[3-[(5-amino-2-methylphenyl)sulfonylamino]-4,5-dimethylphenyl]-2-methylbenzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Biology: The compound can be used in biochemical assays to study enzyme activity and protein interactions.
Industry: It serves as an intermediate in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-amino-N-[3-[(5-amino-2-methylphenyl)sulfonylamino]-4,5-dimethylphenyl]-2-methylbenzenesulfonamide involves its interaction with specific molecular targets. The amino and sulfonamide groups can form hydrogen bonds and electrostatic interactions with enzymes or receptors, modulating their activity. The compound may inhibit or activate these targets, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 5-amino-2-methylbenzenesulfonamide
- 3,4,5-trimethylbenzenesulfonamide
- 5-amino-2-methylphenyl sulfonamide derivatives
Uniqueness
The uniqueness of 5-amino-N-[3-[(5-amino-2-methylphenyl)sulfonylamino]-4,5-dimethylphenyl]-2-methylbenzenesulfonamide lies in its specific combination of functional groups, which confer distinct reactivity and biological activity. This makes it a valuable compound for targeted applications in medicinal chemistry and industrial processes .
Properties
IUPAC Name |
5-amino-N-[3-[(5-amino-2-methylphenyl)sulfonylamino]-4,5-dimethylphenyl]-2-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O4S2/c1-13-5-7-17(23)10-21(13)31(27,28)25-19-9-15(3)16(4)20(12-19)26-32(29,30)22-11-18(24)8-6-14(22)2/h5-12,25-26H,23-24H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNGNANKVZMTOJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)S(=O)(=O)NC2=CC(=C(C(=C2)C)C)NS(=O)(=O)C3=C(C=CC(=C3)N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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